5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

Epigenetics PRMT6 inhibition Arginine methyltransferase

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one (CAS 1503090-13-8) is a brominated dihydropyrimidinone (DHPM) derivative with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol. It belongs to the 3,4-dihydropyrimidin-4-one class, a subset of the broader DHPM family recognized for diverse pharmacological properties including antitumoral, anti-inflammatory, antibacterial, and calcium channel modulatory activities.

Molecular Formula C8H11BrN2O
Molecular Weight 231.09 g/mol
Cat. No. B13326934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one
Molecular FormulaC8H11BrN2O
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCCCN1C=NC(=C(C1=O)Br)C
InChIInChI=1S/C8H11BrN2O/c1-3-4-11-5-10-6(2)7(9)8(11)12/h5H,3-4H2,1-2H3
InChIKeyQOBDQCKMEJIRJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one: A Dihydropyrimidinone Scaffold with Dual PRMT Inhibitory Activity


5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one (CAS 1503090-13-8) is a brominated dihydropyrimidinone (DHPM) derivative with the molecular formula C₈H₁₁BrN₂O and a molecular weight of 231.09 g/mol . It belongs to the 3,4-dihydropyrimidin-4-one class, a subset of the broader DHPM family recognized for diverse pharmacological properties including antitumoral, anti-inflammatory, antibacterial, and calcium channel modulatory activities [1]. This compound is distinguished from classical DHPMs such as monastrol by its N3-propyl and C5-bromo substitution pattern, which confer a distinct target engagement profile, most notably dual inhibitory activity against protein arginine methyltransferase 6 (PRMT6; IC₅₀ = 53 nM) and coactivator-associated arginine methyltransferase 1 (PRMT4/CARM1; IC₅₀ = 17 nM) [2].

Why Generic DHPM Substitution Is Not Feasible for 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one


The dihydropyrimidinone (DHPM) scaffold is exceptionally sensitive to substitution patterns; minor structural modifications can profoundly alter target affinity, selectivity, and biological outcome. For example, the archetypal DHPM monastrol is a selective mitotic kinesin Eg5 inhibitor (IC₅₀ ≈ 14 μM) with no reported PRMT activity, whereas 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one exhibits nanomolar inhibition of PRMT6 and PRMT4/CARM1 but negligible Eg5 activity . The bromine atom at C5 is critical for PRMT engagement—moving bromine from the heterocyclic core to a pendant phenyl ring in related pyrimidine series has been shown to significantly reduce antimycobacterial activity, illustrating that the position of halogen substitution, not merely its presence, governs pharmacological profile [1]. Consequently, generic DHPM analogs cannot be interchanged without quantitative verification of target-specific activity under comparable assay conditions.

Quantitative Differentiation Evidence for 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one Against Key Comparators


PRMT6 Inhibitory Potency: 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one vs. Established PRMT6 Inhibitors

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one inhibits human full-length PRMT6 (residues 1–375) expressed in a baculovirus system with an IC₅₀ of 53 nM [1]. This places its potency between two well-characterized PRMT6 inhibitors: SGC6870 (IC₅₀ = 77 ± 6 nM) and the more potent EPZ020411 (IC₅₀ = 10 nM) . Unlike EPZ020411, which belongs to a distinct chemotype and achieves ~10-fold selectivity over PRMT1 and PRMT8, this DHPM-based inhibitor offers a structurally divergent scaffold for PRMT6 chemical probe development, potentially mitigating chemotype-specific off-target liabilities [2].

Epigenetics PRMT6 inhibition Arginine methyltransferase

Dual PRMT6/PRMT4 (CARM1) Inhibition: A Unique Profile Among DHPM Derivatives

5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one demonstrates potent inhibition of both PRMT6 (IC₅₀ = 53 nM) and PRMT4/CARM1 (IC₅₀ = 17 nM) in enzymatic assays, yielding a PRMT4/PRMT6 selectivity ratio of approximately 0.32 (i.e., ~3-fold preference for CARM1) [1]. In contrast, EPZ020411 and SGC6870 are selective for PRMT6 over other PRMT family members, with EPZ020411 showing ~10-fold selectivity over PRMT1 and PRMT8, and SGC6870 described as selective over all other PRMTs and 23 methyltransferases [2]. The dual PRMT6/CARM1 inhibition profile of this DHPM derivative is a distinguishing feature that may be advantageous in therapeutic contexts where coordinate inhibition of type I PRMT enzymes is desired, such as certain cancers with co-dependency on both PRMT6 and CARM1 activity [3].

Epigenetics PRMT4/CARM1 inhibition Dual methyltransferase targeting

Structural Differentiation from Monastrol: Divergent Biological Target Engagement

The classical DHPM monastrol is a well-established mitotic kinesin Eg5 inhibitor (IC₅₀ = 14 μM in ATPase assays; IC₅₀ = 29.71 μM in MCF-7 cell growth inhibition) with no reported PRMT inhibitory activity [1]. 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one, by contrast, demonstrates nanomolar PRMT6 and CARM1 inhibition with no reported Eg5 activity, representing a complete inversion of target engagement within the same core scaffold. This divergence is attributed to the N3-propyl and C5-bromo substitutions, which replace the C4-aryl and C5-ester motifs critical for Eg5 binding in monastrol [2].

Mitotic kinesin Eg5 Anticancer DHPM Target selectivity

Low Affinity for Dihydrofolate Reductase (DHFR): Reduced Off-Target Liability vs. Classical Antifolates

Counter-screening against bovine liver dihydrofolate reductase (DHFR) reveals that 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one exhibits only weak inhibitory activity with an IC₅₀ of 65,000 nM (65 μM) [1]. This is approximately 17,500-fold weaker than the potent antifolate methotrexate, which inhibits recombinant human DHFR with an IC₅₀ of ~3.7 nM [2]. The low DHFR affinity is a favorable selectivity feature, as DHFR inhibition is associated with dose-limiting hematological and gastrointestinal toxicities observed with classical antifolate chemotherapeutics [3].

DHFR counter-screening Off-target profiling Selectivity

Optimal Research and Procurement Scenarios for 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one


PRMT6 Chemical Probe and Lead Optimization Campaigns

With an IC₅₀ of 53 nM against PRMT6 [1], this compound serves as a viable starting point for structure-activity relationship (SAR) studies aimed at developing selective PRMT6 chemical probes. Its DHPM scaffold offers a chemotype orthogonal to existing PRMT6 inhibitors such as EPZ020411 and SGC6870, enabling exploration of distinct chemical space to overcome chemotype-specific resistance or pharmacokinetic limitations [2]. Procurement is recommended for medicinal chemistry groups requiring a brominated DHPM core amenable to further functionalization via cross-coupling reactions at the C5 position.

Dual PRMT6/CARM1 Co-Inhibition Studies in Cancer Epigenetics

The unique dual inhibition of PRMT6 (IC₅₀ = 53 nM) and CARM1 (IC₅₀ = 17 nM) [1] makes this compound a valuable tool for investigating the biological consequences of coordinate type I PRMT blockade. In cancer models where both PRMT6 and CARM1 are overexpressed—including breast, lung, and prostate cancers—this compound can be used to dissect the relative contributions of each enzyme to oncogenic phenotypes without the confounding effects of multi-probe cocktails [3]. Researchers should verify cellular target engagement via H3R2me2a (PRMT6) and H3R17me2a (CARM1) methylation mark reduction.

Selectivity Profiling Panels Requiring Low DHFR Interference

The compound's weak DHFR inhibition (IC₅₀ = 65,000 nM) [1] makes it suitable for use in cellular assays where DHFR-active compounds would confound readouts through nucleotide metabolism disruption. This is particularly relevant in phenotypic screening cascades where antiproliferative effects must be attributed to PRMT pathway modulation rather than non-specific antimetabolite activity [2]. The compound can serve as a PRMT-active control with a well-characterized off-target profile.

Biginelli-Derived DHPM Library Synthesis and Diversification

As a Biginelli reaction product [1], 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one exemplifies the accessible diversification of the DHPM scaffold through variation of the aldehyde, urea/thiourea, and β-ketoester components. The C5 bromine provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library expansion for hit-to-lead optimization in PRMT and other target programs [2]. Procurement in multi-gram quantities is appropriate for parallel synthesis workflows.

Quote Request

Request a Quote for 5-Bromo-6-methyl-3-propyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.